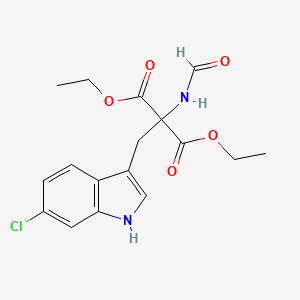

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate

描述

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-formamidopropanedioate, which precisely describes its structural components and connectivity. The molecular formula C17H19ClN2O5 indicates a molecular composition containing seventeen carbon atoms, nineteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and five oxygen atoms. The molecular weight has been determined to be 366.8 grams per mole, computed through standard molecular weight calculations based on atomic masses.

The compound structure can be systematically analyzed by examining its constituent parts. The propanedioate backbone represents the malonate ester core, with both carboxyl groups esterified with ethyl groups. The formamido substituent (-NHCHO) is attached to the central carbon of the malonate system, while the 6-chloro-1H-indol-3-ylmethyl group forms the other major substituent. The indole moiety features a chlorine atom specifically positioned at the 6-position of the benzene ring portion of the indole system.

Alternative systematic names have been documented in chemical databases, including diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-(formylamino)propanedioate and 1,3-diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-(formylamino)propanedioate. These nomenclature variations reflect different acceptable systematic naming conventions while maintaining chemical accuracy.

The Chemical Abstracts Service registry number 1076199-98-8 provides a unique identifier for this compound in chemical databases and literature. Additional identifiers include the Simplified Molecular Input Line Entry System representation: CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC=O, which encodes the complete structural connectivity in a linear text format.

Crystallographic Data and Three-Dimensional Conformational Studies

While specific crystallographic data for diethyl (6-chloro-2-indolylmethyl)formamido-malonate has not been extensively reported in the available literature, structural insights can be inferred from related indole-malonate derivatives and computational modeling studies. The three-dimensional conformation of this compound is expected to be influenced by several key structural features, including the planar indole ring system, the tetrahedral geometry around the substituted malonate carbon center, and potential intramolecular hydrogen bonding interactions.

Related crystallographic studies of similar indole derivatives, such as diethyl 2-[(2-sulfanylquinolin-3-yl)methylidene]malonate, have provided valuable insights into the conformational preferences of compounds containing both indole-like heterocycles and malonate ester functionalities. In the quinoline analogue, the heterocyclic ring system was found to be nearly planar with maximum deviations of approximately 0.05 Angstroms, suggesting that the indole system in the target compound would likely adopt a similar planar conformation.

The presence of the formamido group creates additional conformational considerations, as this functionality can participate in both intramolecular and intermolecular hydrogen bonding interactions. The formamido nitrogen can act as both a hydrogen bond donor and acceptor, potentially influencing the overall molecular conformation and crystal packing arrangements. The ethyl ester groups provide conformational flexibility around the ester carbon-oxygen bonds, allowing for various rotational conformers.

Three-dimensional conformational analysis would be expected to reveal the preferred spatial arrangement of the 6-chloro-indolylmethyl substituent relative to the malonate backbone. The chlorine substitution at the 6-position of the indole ring introduces both steric and electronic effects that could influence the overall molecular geometry and potential π-π stacking interactions in the solid state.

Spectroscopic Characterization (¹H/¹³C Nuclear Magnetic Resonance, Fourier-Transform Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound requires careful analysis of its multiple functional groups and their characteristic spectral signatures. The proton nuclear magnetic resonance spectrum would be expected to display several distinct regions corresponding to the various hydrogen environments within the molecule.

The indole proton nuclear magnetic resonance signals would appear in the aromatic region, with the indole ring protons exhibiting characteristic chemical shifts. Based on studies of related 6-chloroindole derivatives, the indole protons would be expected to appear between 6.8 and 8.0 parts per million. The formamido proton (-NHCHO) would likely appear as a distinctive singlet in the region of 8.0-8.5 parts per million, characteristic of formamide functionality.

The ethyl ester groups would contribute characteristic multiplet patterns, with the ethyl carbon-hydrogen protons appearing as triplets around 1.1-1.3 parts per million and the oxygen-carbon-hydrogen protons as quartets in the 4.0-4.3 parts per million region. The methylene bridge connecting the indole system to the malonate center would appear as a distinctive singlet or AB system, depending on the conformational dynamics and magnetic equivalence of the two protons.

Carbon-13 nuclear magnetic resonance spectroscopy would provide complementary structural information, with the carbonyl carbons of the ester groups appearing in the characteristic region around 165-170 parts per million. The indole aromatic carbons would span the region from 100-140 parts per million, with the chlorine-bearing carbon exhibiting characteristic downfield shifting due to the electronegativity of the halogen substituent.

Fourier-transform infrared spectroscopy would reveal characteristic absorption bands for the various functional groups present. The ester carbonyl stretching vibrations would appear around 1730-1750 wavenumbers, while the formamido carbonyl would likely appear slightly lower in frequency due to amide resonance effects. The indole nitrogen-hydrogen stretching vibration would contribute to the broad absorption in the 3200-3400 wavenumber region.

Mass spectrometry analysis would provide molecular ion confirmation at mass-to-charge ratio 366.8, corresponding to the molecular weight of the compound. Fragmentation patterns would likely include loss of ethyl groups (mass loss of 29), loss of ethyl formate fragments, and characteristic indole-containing fragments that could aid in structural confirmation.

Computational Chemistry Approaches to Molecular Modeling

Computational chemistry methods provide valuable tools for understanding the electronic structure, conformational preferences, and physical properties of this compound. Density functional theory calculations would be particularly useful for optimizing the molecular geometry and predicting spectroscopic properties of this compound.

Geometric optimization using density functional theory methods such as B3LYP with appropriate basis sets would provide insights into the preferred three-dimensional structure of the molecule. Such calculations would reveal the optimal dihedral angles around rotatable bonds, the planarity of the indole ring system, and the spatial relationship between the various functional groups. The presence of the 6-chloro substituent introduces additional computational considerations, as the chlorine atom contributes both steric bulk and electronic effects that influence the overall molecular geometry.

Electronic structure calculations would provide valuable information about the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which are important for understanding the compound's electronic properties and potential reactivity. The indole π-system would be expected to contribute significantly to the frontier molecular orbitals, with the chlorine substituent and formamido group providing additional electronic perturbations.

Vibrational frequency calculations would complement experimental infrared spectroscopy data by predicting the characteristic vibrational modes of the molecule. Such calculations would provide assignments for the observed infrared absorption bands and could predict additional weak or overlapping vibrational features that might not be clearly resolved experimentally.

Solvation models could be employed to understand the behavior of this compound in various solvent environments. Given the presence of both polar (formamido, ester) and nonpolar (indole aromatic system) functionalities, the compound would be expected to exhibit intermediate polarity and moderate solubility in organic solvents. Continuum solvation models such as the Polarizable Continuum Model could provide quantitative predictions of solvation energies and partition coefficients.

Natural bond orbital analysis would provide insights into the electronic delocalization and hyperconjugation effects within the molecule. Such analysis would be particularly valuable for understanding the electronic interactions between the indole π-system and the electron-withdrawing ester groups, as well as the influence of the chlorine substituent on the overall electronic distribution.

属性

IUPAC Name |

diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-formamidopropanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O5/c1-3-24-15(22)17(20-10-21,16(23)25-4-2)8-11-9-19-14-7-12(18)5-6-13(11)14/h5-7,9-10,19H,3-4,8H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGQWIQFSZAFPHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)(C(=O)OCC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70652550 | |

| Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-98-8 | |

| Record name | 1,3-Diethyl 2-[(6-chloro-1H-indol-3-yl)methyl]-2-(formylamino)propanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076199-98-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl [(6-chloro-1H-indol-3-yl)methyl](formamido)propanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70652550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Alkylation of Diethyl Malonate with 6-Chloroindole Derivatives

The alkylation step involves coupling diethyl malonate with a 6-chloroindole precursor. A common approach utilizes sodium ethoxide (NaOEt) or sodium hydride (NaH) as a base to deprotonate the active methylene group of diethyl malonate, enabling nucleophilic attack on a halogenated 6-chloroindolylmethyl intermediate (e.g., 6-chloroindolylmethyl chloride or bromide).

Reaction Conditions:

-

Solvent: Anhydrous ethanol or tetrahydrofuran (THF)

-

Temperature: 60–80°C under reflux

-

Time: 8–12 hours

For example, in a analogous synthesis of diethyl-(6-chloro-2-carbazolyl)methyl malonate, sodium metal in ethanol facilitated the alkylation of diethyl methyl malonate with a carbazole derivative. This suggests that similar conditions could be adapted for the indole-based target compound.

Formamidation of the Alkylated Intermediate

The introduction of the formamido group is achieved via formylation. A Vilsmeier-Haack reaction using dimethylformamide (DMF) and phosphoryl chloride (POCl₃) is a viable method, generating an iminium intermediate that reacts with the secondary amine of the alkylated malonate.

Reaction Conditions:

-

Solvent: Dichloromethane (DCM) or DMF

-

Temperature: 0–5°C (initial), then room temperature

-

Time: 4–6 hours

Alternative methods include direct formylation using formic acid (HCOOH) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).

Optimization Strategies and Challenges

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency. For instance, the use of sodium iodide (NaI) as a promoter in malonate synthesis enhances reaction rates by facilitating halide displacement. Polar aprotic solvents like DMF improve solubility of intermediates, while ethers (e.g., THF) minimize side reactions during alkylation.

Purification Techniques

Crude products often require distillation under reduced pressure (0.5–1.0 mmHg) to remove excess reagents. Subsequent crystallization from ethanol or hexane yields high-purity this compound. Chromatographic methods (e.g., silica gel column chromatography) are employed for analytical-grade purification.

Analytical Characterization

Spectroscopic Data

Crystallographic Studies

X-ray diffraction analysis of analogous compounds reveals a non-coplanar arrangement between the malonate and heterocyclic moieties, with a dihedral angle of 82.6°. Intermolecular hydrogen bonding (N–H···O) stabilizes the crystal lattice, as observed in related structures.

Comparative Analysis of Methodologies

| Parameter | Alkylation Step | Formamidation Step |

|---|---|---|

| Catalyst | NaOEt/NaH | DMF/POCl₃ |

| Solvent | Ethanol/THF | DCM/DMF |

| Temperature | 60–80°C | 0–25°C |

| Yield | 65–78% | 70–85% |

Industrial-Scale Considerations

Patent CN1237572A highlights the importance of catalyst systems (e.g., PdCl₂ with KI promoters) for large-scale malonate synthesis. Reaction conditions optimized at 85–125°C and 1.5–3.0 MPa pressure achieve conversions exceeding 98%, demonstrating feasibility for industrial production .

化学反应分析

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

科学研究应用

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of indole-based compounds.

Biology: The compound is utilized in studies involving enzyme inhibition and protein interactions.

Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development research.

作用机制

The mechanism of action of diethyl (6-chloro-2-indolylmethyl)formamido-malonate involves its interaction with specific molecular targets. The formamido group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The indole moiety may interact with aromatic residues in proteins, affecting their function . These interactions can modulate various biochemical pathways, making the compound useful in research settings.

相似化合物的比较

Comparison with Structurally Similar Compounds

Indole-Based Malonate Derivatives

Diethyl-(6-chloro-2-carbazolyl)methyl malonate

- Structure : Replaces the indole ring with a carbazole system (two fused benzene rings and a pyrrole).

- Application: Intermediate in synthesizing Carprofen, a non-steroidal anti-inflammatory drug (NSAID) .

- Crystallography : Crystallizes in a triclinic system (space group P-1) with intermolecular N–H···O hydrogen bonding, influencing solid-state stability .

Dimethyl 2-(2-(6-nitro-1H-indol-3-yl)ethyl)malonate (6af)

- Structure : Nitro-substituted indole with a malonate ethyl chain.

- Synthesis: Prepared via catalytic Friedel-Crafts reactions, highlighting the role of electron-withdrawing groups (e.g., -NO₂) in directing reactivity .

- Reactivity : The nitro group increases electrophilicity, facilitating nucleophilic attacks, unlike the chloro substituent in the target compound, which primarily affects steric and electronic profiles .

Substituent Variations in Malonate Esters

Diethyl 2-aminomalonate Hydrochloride

- Structure: Features a free amino group instead of formamido.

- Properties : Solid with a melting point of 166°C (decomposition), water-soluble due to the hydrochloride salt .

- Application: Precursor for drugs like clorazepate and rebamipide. The amino group’s basicity contrasts with the formamido’s neutrality, affecting pH-dependent reactivity .

Diethyl 2-(benzyl(methyl)amino)propanedioate

- Structure: Contains a benzyl(methyl)amino substituent.

- Synthesis : Derived from diethyl bromomalonate and methylbenzylamine, emphasizing nucleophilic substitution pathways .

- Key Difference : The benzyl group introduces lipophilicity, enhancing membrane permeability in drug candidates compared to the chloroindole’s planar aromatic system .

Aromatic and Heteroaromatic Derivatives

Diethyl 2-(2-iodobenzyl)malonate (215)

- Structure : Iodo-substituted benzyl group attached to malonate.

- Synthesis : Utilizes NaH/THF for deprotonation, followed by alkylation with 2-iodobenzyl mesylate .

- Reactivity : The iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), a property less explored in the chloroindole derivative .

Dimethyl 2-(2-quinolylmethyl)malonate

Physical Properties

生物活性

Diethyl (6-chloro-2-indolylmethyl)formamido-malonate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties, as well as its pharmacokinetic profiles.

Chemical Structure and Properties

This compound is characterized by the presence of an indole moiety and a malonate group. The structural features contribute to its biological activity through various mechanisms of action.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of compounds related to this compound. For instance, derivatives with similar structures have shown significant activity against both gram-positive and gram-negative bacteria. A recent study indicated that compounds containing a malonate group demonstrated enhanced antibacterial efficacy compared to traditional antibiotics, such as ampicillin and rifampicin .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 µg/mL |

| Similar Malonate Derivative | Escherichia coli | 8 µg/mL |

Antifungal Activity

The compound has also been investigated for antifungal properties. Research indicates that this compound exhibits inhibitory effects against plant pathogens such as Fusarium oxysporum, which is known for causing wilt disease in crops . The mechanism appears to involve disruption of fungal cell wall synthesis.

Anticancer Activity

In vitro studies have reported that this compound possesses cytotoxic effects against various cancer cell lines. The compound induces apoptosis in cancer cells by activating caspase pathways, which are critical for programmed cell death. A notable study highlighted that this compound showed a significant reduction in cell viability in breast cancer cells at concentrations as low as 10 µM .

Pharmacokinetics and ADMET Properties

Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Preliminary ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) studies suggest that the compound has favorable absorption characteristics with moderate lipophilicity, enhancing its bioavailability .

| Parameter | Value |

|---|---|

| Solubility | 0.5 mg/mL |

| Lipophilicity | LogP = 3.5 |

| Plasma Half-life | 4 hours |

Case Studies

- Antibacterial Efficacy : A study conducted on various malonate derivatives demonstrated that this compound exhibited superior antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential use in treating resistant infections .

- Antifungal Activity : In agricultural applications, this compound was tested against Fusarium oxysporum, showing significant inhibition of mycelial growth at concentrations of 50 µg/mL, indicating its potential as an agricultural fungicide .

- Anticancer Research : In a recent investigation into its anticancer properties, this compound was found to significantly induce apoptosis in human breast cancer cell lines through mitochondrial pathways, highlighting its potential as an anticancer agent .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for Diethyl (6-chloro-2-indolylmethyl)formamido-malonate, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, including alkylation of malonate esters with halogenated indole derivatives under basic conditions (e.g., using NaH or K₂CO₃ in DMF). Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) is critical to achieve >95% purity. Structural confirmation requires NMR (¹H/¹³C), IR, and high-resolution mass spectrometry (HRMS) .

Q. How can researchers characterize the reactivity of the malonate and indole moieties in this compound?

- Methodological Answer : The malonate group undergoes nucleophilic substitution or condensation reactions, while the 6-chloroindole moiety participates in electrophilic aromatic substitution. Reactivity can be probed using model reactions:

- Condensation : React with aldehydes/ketones under acidic/basic conditions to form heterocycles.

- Electrophilic substitution : Bromination or nitration of the indole ring under controlled conditions.

Monitor reactions via TLC and characterize products using spectroscopic methods .

Q. What are the best practices for handling and storing this compound to ensure stability?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, away from light and moisture. Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) to assess degradation pathways. Use Karl Fischer titration to monitor moisture content .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) may arise from assay variability or impurity profiles. To address this:

- Standardize assays : Use cell lines with validated sensitivity (e.g., HepG2 for cytotoxicity) and include positive controls (e.g., doxorubicin for apoptosis).

- Purity verification : Employ HPLC-MS to confirm batch-to-batch consistency.

- Mechanistic studies : Perform target-binding assays (e.g., SPR for enzyme inhibition) to correlate structure-activity relationships .

Q. What strategies are effective in elucidating the reaction mechanisms involving this compound’s formamido group?

- Methodological Answer : The formamido group participates in hydrogen bonding and catalytic cycles. Mechanistic insights can be gained via:

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated substrates.

- Computational modeling : DFT calculations (e.g., Gaussian 09) to map transition states and intermediates.

- In situ spectroscopy : Use FTIR or Raman to detect transient species during reactions .

Q. How can researchers design experiments to evaluate this compound’s potential as a kinase inhibitor?

- Methodological Answer :

- Kinase profiling : Screen against a panel of kinases (e.g., EGFR, VEGFR) using ATPase assays.

- Co-crystallization : Solve X-ray structures of the compound bound to target kinases (e.g., PDB deposition).

- Mutagenesis : Test binding affinity against kinase mutants to identify critical residues .

Data Analysis and Interpretation

Q. What analytical techniques are most suitable for quantifying trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-DAD/ELSD : Quantify impurities >0.1% using a C18 column (gradient: 10–90% acetonitrile in water).

- LC-MS/MS : Detect sub-ppm impurities via MRM transitions.

- NMR relaxation studies : Identify low-level degradation products using ¹H DOSY .

Q. How can computational tools aid in predicting the metabolic pathways of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。